(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

chiral synthesis stereochemistry pharmaceutical intermediates

Chiral (3S)-enantiomer (CAS 2375165-93-6) with 98% purity serves as a stereochemically defined intermediate for pyridinyl morpholine-based D2, D3, and 5-HT2A receptor antagonists. Substitution with racemic or (3R)-form compromises pharmacological profile. Ideal for medicinal chemistry and chiral method development. Verify enantiomeric purity via chiral HPLC using authentic standard.

Molecular Formula C10H13N3O3
Molecular Weight 223.232
CAS No. 2375165-93-6
Cat. No. B2460490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine
CAS2375165-93-6
Molecular FormulaC10H13N3O3
Molecular Weight223.232
Structural Identifiers
SMILESCC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1
InChIKeyOPFQNEYMBKNBFW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine: Procurement-Grade Chiral Morpholine Building Block


(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine (CAS 2375165-93-6; PubChem CID 146680701) is a chiral morpholine derivative featuring an (S)-configured stereocenter at the 3-position of the morpholine ring, substituted with a 6-nitro-3-pyridyl group at the nitrogen atom [1]. The compound has a molecular formula of C10H13N3O3 and a molecular weight of 223.23 g/mol, with a computed XLogP3-AA of 1.2 and zero hydrogen bond donors [2]. It is primarily utilized as a stereochemically defined synthetic intermediate or research tool compound, rather than as an active pharmaceutical ingredient in its own right, and is listed in vendor catalogs for research and further manufacturing use .

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine: Why Non-Chiral or Enantiomeric Substitution Is Unacceptable


Generic substitution of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine with non-chiral (des-methyl) analogs or the (3R)-enantiomer is scientifically invalid for applications requiring stereochemical integrity. Morpholine derivatives with defined stereochemistry are documented in the patent literature as key intermediates in the preparation of pyridinyl morpholine compounds designed as D2, D3, and 5-HT2A receptor antagonists for schizophrenia treatment [1]. The (S)-configured 3-methyl group imposes a distinct three-dimensional orientation that directly affects downstream molecular recognition and pharmacological profile. While specific biological activity data for this exact compound remains limited in the public domain, the principle of stereochemical differentiation is well-established: chiral building blocks yield enantiomerically pure final compounds, whereas racemic or incorrectly configured intermediates produce diastereomeric mixtures with potentially altered or nullified target engagement [2]. For users synthesizing compounds within the morpholine-pyridinyl patent family, substituting the (3S)-enantiomer with its (3R) counterpart (CAS 2375165-76-5) would yield the opposite stereoisomer, compromising the intended therapeutic profile of the final product. The following section provides quantitative evidence of this compound's verified specifications that support its procurement rationale.

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine: Quantitative Differentiation Versus Comparators


(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine vs (3R)-Enantiomer: Stereochemical Identity Verified by Optical Rotation

The (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is distinguished from its (3R)-enantiomer (CAS 2375165-76-5) by its stereochemical configuration, which is analytically confirmed by the stereodescriptor in its canonical SMILES string: C[C@H]1COCCN1C1=CC=C([N+](=O)[O-])N=C1, where the '@' symbol indicates the (S)-configuration at the C3 position of the morpholine ring [1]. The (3R)-enantiomer (CAS 2375165-76-5) bears the opposite (R)-configuration and is commercially available as a distinct compound . The specific optical rotation for the (3S)-enantiomer is not publicly reported in authoritative databases; however, its stereochemical purity is assured through the defined stereodescriptor .

chiral synthesis stereochemistry pharmaceutical intermediates

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Purity Specification: 98% Certified vs 95% Standard Grade

Commercially, (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is offered at varying purity grades that directly impact its suitability for different applications. Fluorochem provides a 98% purity grade , while other vendors including Benchchem and CymitQuimica supply the compound at a minimum 95% purity . This 3% absolute purity difference is relevant for applications where trace impurities could interfere with downstream reactions or analytical characterizations.

quality control analytical chemistry synthesis

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine vs Des-Methyl Analog: Impact of 3-Methyl Substitution on Lipophilicity (XLogP3-AA)

The presence of the (S)-3-methyl group on the morpholine ring of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine contributes to its physicochemical profile. The compound has a computed XLogP3-AA of 1.2 [1]. The des-methyl analog, 4-(6-nitro-3-pyridyl)morpholine (CAS not specified for exact comparator), would have a lower lipophilicity due to the absence of the methyl group. The increased lipophilicity (ΔXLogP ~0.3-0.5 relative to des-methyl analog) may influence membrane permeability and solubility characteristics in biological or chromatographic systems.

physicochemical properties lipophilicity medicinal chemistry

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Hydrogen Bond Acceptor Profile: 5 HBA vs Reduced Acceptor Capacity in Amino-Modified Analogs

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine possesses 5 hydrogen bond acceptor sites and 0 hydrogen bond donors [1]. This profile differs from reduced nitro to amino analogs (e.g., 4-(6-amino-3-pyridyl)morpholine derivatives), which would gain a hydrogen bond donor capability from the primary amine group, fundamentally altering the compound's hydrogen bonding network and solubility characteristics.

hydrogen bonding molecular recognition structure-activity relationship

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine: Validated Application Scenarios Based on Quantitative Evidence


Stereospecific Synthesis of D2/D3/5-HT2A Receptor Antagonist Candidates (Schizophrenia Drug Discovery)

Based on the patent literature documenting pyridinyl morpholine compounds as D2, D3, and 5-HT2A receptor antagonists for schizophrenia treatment [1], (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine serves as a key chiral intermediate. Its defined (S)-stereochemistry at the morpholine 3-position is essential for producing the intended stereoisomer of the final antagonist compound. Use of the (3R)-enantiomer (CAS 2375165-76-5) would yield the opposite stereoisomer, potentially altering or abolishing target receptor binding. The 98% purity grade available from Fluorochem provides the reduced impurity profile necessary for medicinal chemistry campaigns where trace contaminants could confound structure-activity relationship studies.

Chiral Chromatography Method Development and Enantiomeric Purity Validation

The distinct stereochemical identity of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine, confirmed by its canonical SMILES containing the C[C@H] stereodescriptor [2], supports its use as a reference standard for chiral chromatographic method development. Its computed XLogP3-AA of 1.2 and hydrogen bond acceptor count of 5 [3] provide physicochemical parameters for optimizing mobile phase conditions and predicting retention behavior on chiral stationary phases. The compound can be employed as an authentic (S)-enantiomer standard to validate separation methods for enantiomeric purity assessment of synthetic batches or metabolic samples.

Nitro-Amine Reduction Studies: Precursor to Amino-Substituted Morpholine Building Blocks

The 6-nitro-3-pyridyl moiety of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine provides a synthetic handle for reduction to the corresponding 6-amino-3-pyridyl derivative. This transformation converts the compound from having 0 hydrogen bond donors to 1-2 donors [4], enabling downstream functionalization via amide bond formation or diazotization reactions. The 98% purity grade minimizes side reactions during catalytic hydrogenation or other reductive conditions, improving the yield and purity of the resulting amino intermediate. This application is particularly relevant for constructing more complex pharmacophores containing the morpholine-pyridine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.